molecular formula C23H32N6O4S B023490 Homosildenafil CAS No. 642928-07-2

Homosildenafil

Cat. No. B023490
M. Wt: 488.6 g/mol
InChI Key: MJEXYQIZUOHDGY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of homosildenafil involves the addition of a methylene group to the sildenafil structure, as identified in functional foods marketed for erectile dysfunction. The precise synthetic route for homosildenafil is not detailed in the literature; however, the general approach for synthesizing analogues of sildenafil typically involves modifying the piperazine ring or the sildenafil core structure to produce derivatives with similar pharmacological effects.

Molecular Structure Analysis

Homosildenafil's molecular structure is characterized by the addition of a methylene group compared to sildenafil. This minor structural modification significantly impacts its interaction with phosphodiesterase type 5 (PDE5), the enzyme targeted by sildenafil to exert its therapeutic effect. Detailed molecular analysis through techniques such as nuclear magnetic resonance (NMR) spectroscopy has been utilized to elucidate the structure of homosildenafil in adulterated products.

Chemical Reactions and Properties

As a sildenafil analogue, homosildenafil shares similar chemical properties, such as its ability to act as a competitive inhibitor of PDE5. The structural modification may alter its binding affinity or specificity towards the enzyme, potentially affecting its pharmacological profile. The chemical reactivity of homosildenafil, including its interactions with other molecules and susceptibility to metabolic pathways, is analogous to that of sildenafil, albeit potentially modified due to the structural differences.

Physical Properties Analysis

The physical properties of homosildenafil, such as solubility, melting point, and stability, are influenced by its molecular structure. The addition of a methylene group may affect these properties, altering its pharmacokinetics, including absorption, distribution, metabolism, and excretion profiles. Detailed studies on these aspects are essential for understanding how homosildenafil behaves in biological systems.

Chemical Properties Analysis

Homosildenafil's chemical properties, including its reactivity, stability under various conditions, and interactions with biological molecules, are crucial for its pharmacological activity. The synthetic modification from sildenafil could affect its potency, selectivity, and safety profile. Analytical methods such as high-performance liquid chromatography (HPLC) have been proposed for the detection and quantification of homosildenafil in adulterated products, underscoring the importance of understanding its chemical behavior.

Scientific Research Applications

Homosildenafil , also known as methyl-sildenafil , is a synthetic drug which acts as a phosphodiesterase inhibitor . It is an analog of sildenafil and vardenafil . Homosildenafil was first identified as an adulterant in sex enhancement products in 2003 and was more recently detected in dietary supplements .

One of the applications of Homosildenafil is in the field of pharmaceutical analysis . A method was developed for the separation and identification of illegal adulterants (hydroxythiohomosildenafil, aminotadalafil, thiosildenafil, dimethylsildenafil, and thiodimethylsildenafil) from dietary supplements using high-performance liquid chromatography-mass spectrometry . This method could also be used to separate vardenafil, homosildenafil, and dimethylsildenafil, all of which have the same molecular weight . This method may be useful to identify medicinal ingredients for erectile dysfunction and their analogs and to control the quality of dietary supplements .

Homosildenafil, also known as methyl-sildenafil, is a synthetic drug that acts as a phosphodiesterase inhibitor . It is an analog of sildenafil and vardenafil . Here are some additional applications of Homosildenafil:

  • Pharmaceutical Analysis : Homosildenafil is used in the field of pharmaceutical analysis. A method was developed for the separation and identification of illegal adulterants from dietary supplements using high-performance liquid chromatography-mass spectrometry . This method could also be used to separate vardenafil, homosildenafil, and dimethylsildenafil, all of which have the same molecular weight . This method may be useful to identify medicinal ingredients for erectile dysfunction and their analogs and to control the quality of dietary supplements .

  • Treatment of Erectile Dysfunction : Homosildenafil is used in the treatment of erectile dysfunction. It works by inhibiting phosphodiesterase type 5 (PDE5), which is found in various tissues, most prominently in the corpus cavernosum and the retina . Inhibition of PDE5 in these tissues by sildenafil results in relaxed smooth muscle and increased inflow of blood .

  • Treatment of Pulmonary Arterial Hypertension : Homosildenafil is also used in the treatment of pulmonary arterial hypertension . By inhibiting PDE5, it enhances the effect of nitric oxide, which leads to vasodilation and decreased pulmonary arterial resistance .

Homosildenafil, also known as methyl-sildenafil, is a synthetic drug that acts as a phosphodiesterase inhibitor . It is an analog of sildenafil and vardenafil . Here are some additional applications of Homosildenafil:

  • Pharmaceutical Analysis : Homosildenafil is used in the field of pharmaceutical analysis. A method was developed for the separation and identification of illegal adulterants from dietary supplements using high-performance liquid chromatography-mass spectrometry . This method could also be used to separate vardenafil, homosildenafil, and dimethylsildenafil, all of which have the same molecular weight . This method may be useful to identify medicinal ingredients for erectile dysfunction and their analogs and to control the quality of dietary supplements .

  • Treatment of Erectile Dysfunction : Homosildenafil is used in the treatment of erectile dysfunction. It works by inhibiting phosphodiesterase type 5 (PDE5), which is found in various tissues, most prominently in the corpus cavernosum and the retina . Inhibition of PDE5 in these tissues by sildenafil results in relaxed smooth muscle and increased inflow of blood .

  • Treatment of Pulmonary Arterial Hypertension : Homosildenafil is also used in the treatment of pulmonary arterial hypertension . By inhibiting PDE5, it enhances the effect of nitric oxide, which leads to vasodilation and decreased pulmonary arterial resistance .

  • Treatment of Raynaud’s Phenomenon : Sildenafil, a drug similar to Homosildenafil, is sometimes prescribed off-label for the treatment of Raynaud’s phenomenon . This condition causes small blood vessels to narrow in response to cold or stress, leading to discoloration of the fingers and toes. Sildenafil can help to widen these blood vessels, improving blood flow and reducing symptoms .

properties

IUPAC Name

5-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O4S/c1-5-8-18-20-21(27(4)26-18)23(30)25-22(24-20)17-15-16(9-10-19(17)33-7-3)34(31,32)29-13-11-28(6-2)12-14-29/h9-10,15H,5-8,11-14H2,1-4H3,(H,24,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEXYQIZUOHDGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10214510
Record name Homosildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Homosildenafil

CAS RN

642928-07-2
Record name Homosildenafil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=642928-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Homosildenafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0642928072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Homosildenafil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HOMOSILDENAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z3JH0S0QK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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